![molecular formula C14H17N3O3S2 B2803056 N-(4-(N-(2-(2-methylthiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide CAS No. 863511-51-7](/img/structure/B2803056.png)
N-(4-(N-(2-(2-methylthiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide
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Description
“N-(4-(N-(2-(2-methylthiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide” is a compound that has been synthesized and studied for its potential anticancer activity . It belongs to a new class of thiazole-(benz)azole derivatives .
Synthesis Analysis
The compound was synthesized as part of a series of thiazole-(benz)azole derivatives . The structure of the compounds was confirmed by IR, 1H-NMR, and MS spectral data and elemental analyses .Molecular Structure Analysis
The molecular structure of the compound was confirmed using various techniques including IR, 1H-NMR, and MS spectral data and elemental analyses .Chemical Reactions Analysis
The compound was evaluated for its anticancer activity against A549 and C6 tumor cell lines . The anticancer effect of the compounds was evaluated using MTT, analysis of DNA synthesis, acridine orange/ethidium bromide staining method, and analysis of caspase-3 activation assays .Scientific Research Applications
Anticancer Activity
The synthesis and evaluation of N-(4-(2-methylthiazol-4-yl)phenyl)acetamide derivatives revealed significant anticancer potential . These compounds were tested against A549 and C6 tumor cell lines. Notably, compounds 6f and 6g, which carry 5-chloro and 5-methylbenzimidazole groups, exhibited remarkable anticancer activity. Additionally, they demonstrated the ability to direct tumor cells toward apoptotic pathways—a crucial precondition for effective anticancer action.
Anti-Inflammatory Properties
Thiazoles, including derivatives of N-(4-(2-methylthiazol-4-yl)phenyl)acetamide, have been investigated for their anti-inflammatory effects . Some synthesized compounds showed comparable anti-inflammatory activity to standard drugs like ibuprofen. These findings highlight the potential of this compound class in managing inflammatory conditions.
Cytotoxicity Against Human Lung Cancer Cells
In vitro cytotoxicity studies evaluated the synthesized N-(4-(2-methylthiazol-4-yl)phenyl)acetamide derivatives against A549 (human lung cancer) cell lines. These investigations revealed promising results, positioning these compounds as potential candidates for lung cancer therapy .
Antitumor Activity
A series of N-(4-(2-methylthiazol-4-yl)phenyl)acetamide analogs demonstrated cytotoxicity against human tumor cell lines. Notably, one compound exhibited potent effects on prostate cancer cells, emphasizing its antitumor potential .
properties
IUPAC Name |
N-[4-[2-(2-methyl-1,3-thiazol-4-yl)ethylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-10(18)16-12-3-5-14(6-4-12)22(19,20)15-8-7-13-9-21-11(2)17-13/h3-6,9,15H,7-8H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDJPEBOGXSFJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(2-(2-methylthiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide |
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